molecular formula C19H24N8O3S B2526709 ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 898443-58-8

ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2526709
CAS No.: 898443-58-8
M. Wt: 444.51
InChI Key: FNJWOTQQAHMFNY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a fused triazolo-triazine core. Key structural elements include:

  • Triazolo-triazine backbone: A [1,2,4]triazolo[4,3-a][1,3,5]triazine system substituted with ethylamino groups at positions 5 and 5.
  • Sulfanyl-acetamido linker: A thioether bridge connects the triazolo-triazine core to an acetamide group.
  • Benzoate ester terminus: A 4-substituted ethyl benzoate group enhances lipophilicity and metabolic stability compared to carboxylic acid analogs.

Properties

IUPAC Name

ethyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O3S/c1-4-20-16-23-17(21-5-2)27-18(24-16)25-26-19(27)31-11-14(28)22-13-9-7-12(8-10-13)15(29)30-6-3/h7-10H,4-6,11H2,1-3H3,(H,22,28)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWOTQQAHMFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to maintain consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications

The structural uniqueness of ethyl 4-(2-{[5,7-bis(ethylamino)-triazolo-triazin-3-yl]sulfanyl}acetamido)benzoate positions it as a candidate for:

  • Enzyme inhibition: Potential kinase or protease modulation due to triazine’s nucleotide mimicry.
  • Receptor targeting: Adenosine receptor analogs (A2A/A3) may share functional group similarities .

Further studies should explore its pharmacokinetics and comparative binding assays against the analogs discussed.

Biological Activity

Ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate (CAS Number: 397266-64-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C₁₂H₁₉N₇O₂S
  • Molecular Weight: 325.39 g/mol
  • SMILES Notation: CCOC(=O)CSc1nnc2n1c(NCC)nc(n2)NCC

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have shown that compounds containing triazole and thiadiazole moieties exhibit diverse pharmacological effects, including anti-cancer and antimicrobial properties.

Anticancer Activity

Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study: A study evaluated a series of triazole derivatives for their anticancer activity against various cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC₅₀ (µM)
Triazole AA-431<10
Triazole BJurkat<15
Ethyl DerivativeHT29<12

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazoles are known for their ability to disrupt fungal cell membrane synthesis and have shown promise against bacterial strains.

  • Research Findings: A study found that triazole-containing compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents: The presence of electron-donating groups on the aromatic ring enhances cytotoxicity.
  • Linkers: The sulfanyl group plays a crucial role in the interaction with biological targets.

Pharmacological Evaluation

In vivo studies are necessary to validate the therapeutic potential of this compound. Preliminary evaluations suggest that it may serve as a lead compound for developing novel anticancer agents or antimicrobial therapies.

Evaluation TypeResults
In vitro CytotoxicityPromising against various cancer cell lines
Antibacterial AssayEffective against multiple bacterial strains

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